dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one
Overview
Description
Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one is a complex organic compound with the molecular formula C12H19NOS. It is characterized by a unique spirocyclic structure that incorporates a thiazole ring fused to a pyridine ring, with a cyclohexane ring attached via a spiro linkage.
Preparation Methods
The synthesis of dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminothiophenol and cyclohexanone can be used, followed by cyclization and oxidation steps to form the desired spiro compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interfere with specific biological pathways.
Mechanism of Action
The mechanism of action of dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-[1,3]thiazolidin]-3’-one: Similar in structure but lacks the pyridine ring, leading to different chemical and biological properties.
Spiro[indoline-3,4’-piperidine]-2,5’-dione: Contains an indoline and piperidine ring, differing in both structure and reactivity.
Spiro[cyclohexane-1,4’-[1,3]thiazole]-2’-one: Another spiro compound with a thiazole ring, but with different substituents and reactivity patterns. The uniqueness of dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyridine-8,1'-cyclohexane]-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-10-9-15-11-12(5-2-1-3-6-12)7-4-8-13(10)11/h11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMFHPGCYLYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN3C2SCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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